

# 3-Chloro-4-(hydroxymethyl)phenylboronic acid chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                              |
|----------------|----------------------------------------------|
| Compound Name: | 3-Chloro-4-(hydroxymethyl)phenylboronic acid |
| Cat. No.:      | B1430783                                     |

[Get Quote](#)

An In-Depth Technical Guide to **3-Chloro-4-(hydroxymethyl)phenylboronic Acid**: Properties, Synthesis, and Applications for Researchers

## Introduction: A Versatile Bifunctional Reagent

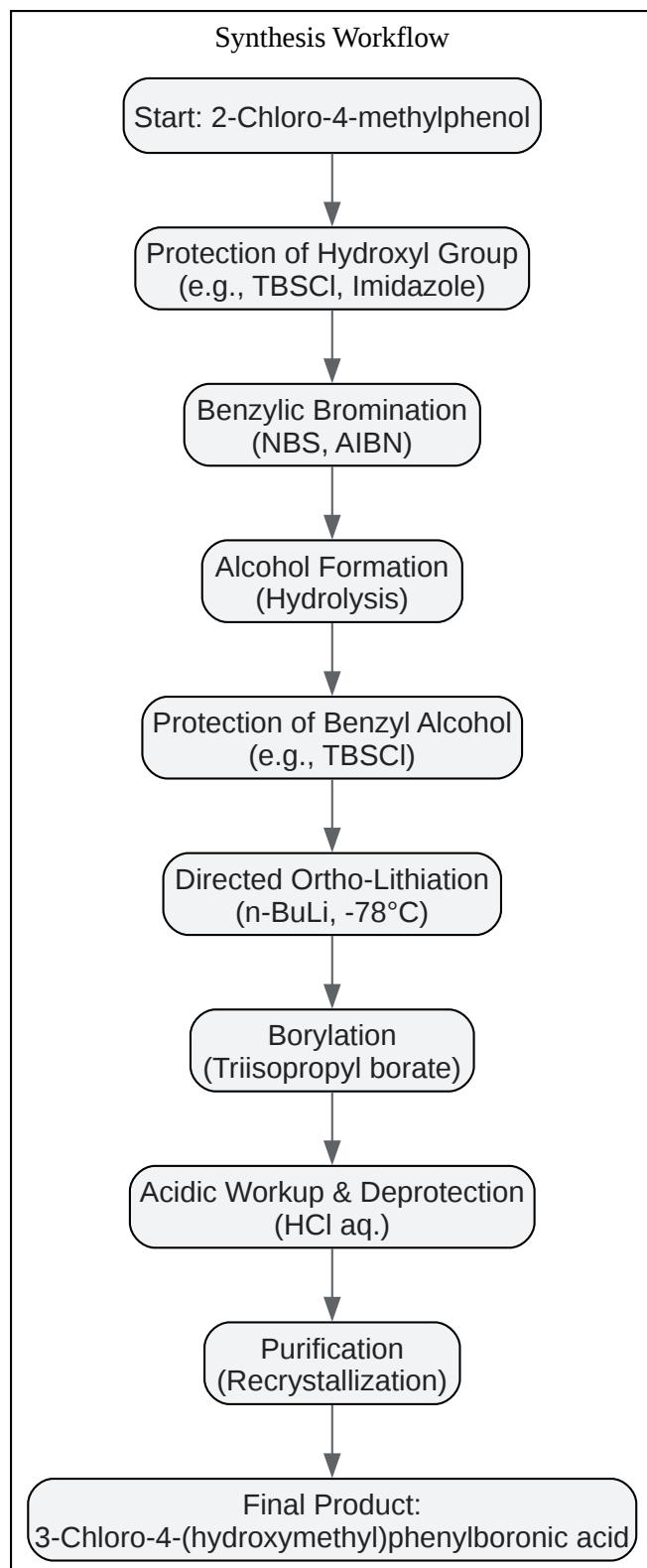
**3-Chloro-4-(hydroxymethyl)phenylboronic acid** is a specialized organic compound that has garnered significant attention in the fields of synthetic organic chemistry and drug discovery. Its unique trifunctional structure—featuring a boronic acid group, a chloro substituent, and a hydroxymethyl group—makes it an invaluable building block for creating complex molecular architectures. The boronic acid moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of crucial carbon-carbon bonds.<sup>[1][2][3]</sup> The chloro and hydroxymethyl groups provide additional points for chemical modification, allowing for the strategic construction of diverse molecular libraries. This guide offers a comprehensive overview of its chemical properties, synthesis, core applications, and safe handling protocols, tailored for researchers and scientists in academia and the pharmaceutical industry.

## Core Chemical and Physical Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective use in synthesis. The properties of **3-Chloro-4-(hydroxymethyl)phenylboronic acid** are

summarized below. These values are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property          | Value                                           | Source(s) |
|-------------------|-------------------------------------------------|-----------|
| CAS Number        | 1190875-60-5                                    | [4][5][6] |
| Molecular Formula | C <sub>7</sub> H <sub>8</sub> BClO <sub>3</sub> | [4][5]    |
| Molecular Weight  | 186.4 g/mol                                     | [7]       |
| IUPAC Name        | (3-chloro-4-(hydroxymethyl)phenyl)boronic acid  | [4][7]    |
| Appearance        | White to off-white crystalline powder           | [8]       |
| Melting Point     | 216 - 219 °C (421 - 426 °F)                     |           |
| InChI Key         | GPDIABAAAASRGZ-UHFFFAOYSA-N                     | [7]       |


## Synthesis and Purification: Ensuring Reagent Quality

The quality of a boronic acid is paramount for achieving high yields and reproducibility in cross-coupling reactions. Commercially available arylboronic acids often contain varying amounts of boroximes (trimeric anhydrides), which can be less reactive.[9] Therefore, understanding the synthesis and purification is crucial.

## Synthetic Strategy: Ortho-Lithiation and Borylation

A common and effective method for synthesizing substituted phenylboronic acids is through the directed ortho-metalation of a protected aryl precursor, followed by quenching with a trialkyl borate ester. For **3-Chloro-4-(hydroxymethyl)phenylboronic acid**, the synthesis begins with a protected form of the corresponding benzyl alcohol.

Below is a representative workflow for its synthesis. The choice to protect the alcohol group (e.g., as a silyl ether) is a critical experimental decision to prevent side reactions with the highly basic organolithium reagent.



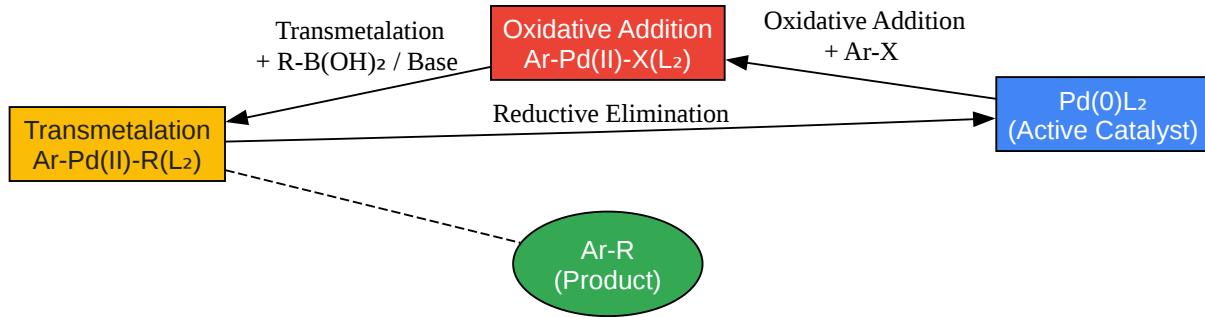
[Click to download full resolution via product page](#)

Caption: A representative synthetic workflow for **3-Chloro-4-(hydroxymethyl)phenylboronic acid**.

## Experimental Protocol: Synthesis from ((2-Chloro-4-methylbenzyl)oxy)(tert-butyl)dimethylsilane

This protocol is an illustrative example based on standard organometallic procedures.[\[8\]](#)

- Preparation: An oven-dried, three-neck flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the protected starting material, ((2-chloro-4-methylbenzyl)oxy)(tert-butyl)dimethylsilane, and anhydrous tetrahydrofuran (THF). The flask is cooled to -78 °C in a dry ice/acetone bath.[\[10\]](#)
- Lithiation: n-Butyllithium (n-BuLi) in hexanes (1.1 equivalents) is added dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The reaction is stirred at this temperature for 1-2 hours. The deep color change indicates the formation of the aryllithium species. This step is the cornerstone of the synthesis, creating the nucleophilic carbon center required for borylation.
- Borylation: Triisopropyl borate (1.5 equivalents) is added dropwise. The choice of this borate ester is strategic; its bulky isopropyl groups help prevent the formation of over-borylated species. The mixture is stirred at -78 °C for 30 minutes and then allowed to warm slowly to room temperature overnight.[\[8\]](#)
- Workup and Deprotection: The reaction is quenched by the slow addition of 2M hydrochloric acid (HCl). This step simultaneously hydrolyzes the borate ester to the boronic acid and removes the silyl protecting group. The mixture is stirred vigorously for 1-2 hours.
- Extraction: The aqueous layer is separated, and the organic layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
- Purification: The solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization from a water/ethanol mixture. This step is critical for removing the boroxine anhydride and ensuring high reactivity in subsequent coupling reactions.[\[9\]](#)


# Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, a discovery that was recognized with the 2010 Nobel Prize in Chemistry.

[1] **3-Chloro-4-(hydroxymethyl)phenylboronic acid** is an excellent coupling partner in these reactions.

## The Catalytic Cycle

The reaction mechanism proceeds through a well-defined catalytic cycle involving a palladium catalyst.[2][3] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[11][12]



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]

- 3. byjus.com [byjus.com]
- 4. (3-Chloro-4-(hydroxymethyl)phenyl)boronic acid | 1190875-60-5 [sigmaaldrich.com]
- 5. 1190875-60-5 | 3-Chloro-4-(hydroxymethyl)phenylboronic acid | Boroncore [boroncore.com]
- 6. [3-chloro-4-(hydroxymethyl)phenyl]boronic acid | 1190875-60-5 [sigmaaldrich.com]
- 7. (3-Chloro-4-(hydroxymethyl)phenyl)boronic acid | 1190875-60-5 [sigmaaldrich.com]
- 8. 3-(Hydroxymethyl)phenylboronic acid | 87199-15-3 [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. fishersci.com [fishersci.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chemrxiv.org [chemrxiv.org]
- To cite this document: BenchChem. [3-Chloro-4-(hydroxymethyl)phenylboronic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1430783#3-chloro-4-hydroxymethyl-phenylboronic-acid-chemical-properties]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)